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molecular formula C14H13N3O B8443333 6-[p-(Dimethylamino)phenyl]-1,2-dihydro-2-oxonicotinonitrile

6-[p-(Dimethylamino)phenyl]-1,2-dihydro-2-oxonicotinonitrile

Cat. No. B8443333
M. Wt: 239.27 g/mol
InChI Key: KJDDNQBRDOZVBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03954734

Procedure details

From a solution of the sodium salt of p-(dimethylamino)benzoylacetaldehyde in 400 ml. of water (prepared from 11.4 g. of sodium methoxide in 100 ml. of tetrahydrofuran, and a solution of 29.3 g. of p-(dimethylamino)acetophenone [J.A.C.S. 73, 864 (1951)]and 13.3 g. of ethyl formate in 130 ml. of tetrahydrofuran), 18.5 g. of 2-cyanoacetamide and a solution consisting of 2.3 ml. of acetic acid, 5.2 ml. of water and 4.0 ml. of piperidine, there is obtained 6-[p-(dimethylamino)phenyl]-1,2-dihydro-2-oxonicotinonitrile; m.p. 280°-292° (dec.) after crystallization from aqueous dimethyl sulfoxide.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
(1951)]and
Quantity
13.3 g
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][N:3]([CH3:15])[C:4]1[CH:14]=[CH:13][C:7]([C:8]([CH2:10][CH:11]=O)=O)=[CH:6][CH:5]=1.C[O-].[Na+].CN(C)C1C=CC(C(=O)C)=CC=1.C(OCC)=O.[C:36]([CH2:38][C:39]([NH2:41])=[O:40])#[N:37]>O.C(O)(=O)C.O1CCCC1>[NH:3]1[CH2:4][CH2:14][CH2:13][CH2:7][CH2:15]1.[CH3:2][N:3]([CH3:15])[C:4]1[CH:14]=[CH:13][C:7]([C:8]2[NH:41][C:39](=[O:40])[C:38](=[CH:11][CH:10]=2)[C:36]#[N:37])=[CH:6][CH:5]=1 |f:2.3,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=C(C(=O)CC=O)C=C1)C
Step Seven
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=C(C=C1)C(C)=O)C
Step Nine
Name
(1951)]and
Quantity
13.3 g
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)OCC
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(=O)N
Step Twelve
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1CCCCC1
Name
Type
product
Smiles
CN(C1=CC=C(C=C1)C=1NC(C(C#N)=CC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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